molecular formula C17H20N2O3 B2983545 N-(3,5-dimethylphenyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1105221-04-2

N-(3,5-dimethylphenyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Cat. No. B2983545
M. Wt: 300.358
InChI Key: GSQGGFWAOBEQFZ-UHFFFAOYSA-N
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Description

The compound “N-(3,5-dimethylphenyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide” is a complex organic molecule. Based on its name, it likely contains a dihydropyridine ring, which is a common structure in many pharmaceutical compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines have been synthesized through reactions with ethyl acetoacetate .

Scientific Research Applications

Synthesis and Characterization of Polyamides

A study by Chang and Liou (2008) introduced novel aromatic polyamides with pendent 4,4′-dimethoxy-substituted triphenylamine (TPA) units prepared via direct phosphorylation polycondensation. These polyamides showcased excellent levels of thermal stability, solubility in organic solvents, and electrochromic properties, indicating potential applications in materials science, particularly for developing new electrochromic devices and materials with high thermal resistance (Chang & Liou, 2008).

Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation

Bacchi et al. (2005) explored the synthesis of heterocyclic derivatives via palladium-catalyzed oxidative carbonylation, leading to the formation of compounds like dihydropyridinone and tetrahydropyridinedione derivatives. This research demonstrates the versatility of palladium-catalyzed reactions in synthesizing complex heterocyclic structures, potentially relevant to the synthesis and functionalization of pyridine derivatives for pharmaceutical applications (Bacchi et al., 2005).

Future Directions

While specific future directions for this compound are not available, research into similar compounds continues to be a topic of interest in the field of medicinal chemistry .

properties

IUPAC Name

N-(3,5-dimethylphenyl)-5-ethoxy-1-methyl-4-oxopyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-5-22-16-10-19(4)14(9-15(16)20)17(21)18-13-7-11(2)6-12(3)8-13/h6-10H,5H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQGGFWAOBEQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(C(=CC1=O)C(=O)NC2=CC(=CC(=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

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